N,N-dimethyl-1H-indole-3-carboxamide

Medicinal Chemistry Chemical Biology Building Blocks

N,N-Dimethyl-1H-indole-3-carboxamide (CAS 27409-13-8) is a key indole-3-carboxamide building block for medicinal chemistry and chemical biology. Its N,N-dimethyl substitution eliminates H-bond donor capacity while preserving acceptor capability, fundamentally altering solubility, metabolic stability, and receptor engagement compared to N-H or mono-N-methyl analogs. This motif is essential for achieving potent CB1 agonism in cannabinoid ligand programs. Procurement managers should select this specific derivative to avoid uncontrolled experimental variables proven to produce orders-of-magnitude differences in binding affinity. Requires -20°C storage and adherence to H302/H315/H335 hazard controls.

Molecular Formula C11H12N2O
Molecular Weight 188.23
CAS No. 27409-13-8
Cat. No. B2867769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1H-indole-3-carboxamide
CAS27409-13-8
Molecular FormulaC11H12N2O
Molecular Weight188.23
Structural Identifiers
SMILESCN(C)C(=O)C1=CNC2=CC=CC=C21
InChIInChI=1S/C11H12N2O/c1-13(2)11(14)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,1-2H3
InChIKeyFIIIKMCXRMYOHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-1H-indole-3-carboxamide (CAS 27409-13-8) Technical Procurement Overview


N,N-Dimethyl-1H-indole-3-carboxamide (CAS 27409-13-8) is an indole-3-carboxamide derivative characterized by an indole scaffold with a carboxamide group at the 3-position bearing two N-methyl substituents [1]. It is classified as a fine chemical building block and research reagent, commercially available at standard purity levels (≥95%) . Its molecular weight is 188.23 g/mol with the formula C11H12N2O [1]. The compound serves as a core scaffold for further derivatization in medicinal chemistry and chemical biology investigations .

Why N,N-Dimethyl-1H-indole-3-carboxamide Cannot Be Replaced by Generic Indole-3-carboxamide Analogs in Research Applications


N,N-Dimethyl-1H-indole-3-carboxamide cannot be readily substituted with other indole-3-carboxamide derivatives because specific N-substitution patterns on the carboxamide moiety critically determine both chemical reactivity and biological target engagement [1]. The presence of two methyl groups on the amide nitrogen eliminates hydrogen-bond donor capacity while preserving acceptor capability, fundamentally altering solubility, metabolic stability, and receptor interaction profiles compared to N-H or mono-N-methyl analogs [1]. Furthermore, structure-activity relationship (SAR) studies on indole-3-carboxamide series demonstrate that N-substitution variations produce orders-of-magnitude differences in binding affinity and functional activity across multiple target classes, including cannabinoid receptors and antioxidant pathways [2][3]. Generic substitution without empirical validation therefore introduces uncontrolled experimental variables and procurement risk.

Quantitative Differentiation Evidence for N,N-Dimethyl-1H-indole-3-carboxamide (CAS 27409-13-8) Versus Analogs


Physicochemical and Handling Profile Differentiation from N-Methyl and N-H Indole-3-carboxamide Analogs

N,N-Dimethyl-1H-indole-3-carboxamide (CAS 27409-13-8) demonstrates distinct handling and storage requirements compared to its N-methyl (CAS 85729-23-3) and N-H (CAS 771-50-6) analogs. The target compound is commercially supplied as a solid with storage recommendations of -4°C for short-term (1-2 weeks) and -20°C for longer-term preservation [1], reflecting moderate thermal stability that differs from the more stable N-methyl analog (melting point 199-200°C) [2]. The dimethyl substitution pattern eliminates amide N-H hydrogen bonding, reducing crystal lattice energy and altering solubility profiles in organic solvents [3].

Medicinal Chemistry Chemical Biology Building Blocks

GHS Hazard Classification Profile of N,N-Dimethyl-1H-indole-3-carboxamide Relative to Indole-3-carboxamide Baseline

N,N-Dimethyl-1H-indole-3-carboxamide (CAS 27409-13-8) carries specific GHS hazard classifications that differ from the unsubstituted indole-3-carboxamide core. The compound is classified as H302 (harmful if swallowed), H315 (causes skin irritation), and H335 (may cause respiratory irritation) with 100% confidence weighting according to PubChem GHS data [1]. In contrast, the unsubstituted indole-3-carboxamide (CAS 771-50-6) lacks equivalent hazard statements in standard compendia [2], indicating that the dimethyl amide substitution introduces distinct toxicological liabilities that require additional personal protective equipment and handling procedures.

Laboratory Safety Procurement Risk Assessment

CB1 Cannabinoid Receptor SAR: Dimethyl Amide as Potency-Enhancing Structural Feature

Structure-activity relationship studies on indole-3-carboxamide cannabinoid CB1 receptor agonists demonstrate that N-substitution patterns dramatically influence receptor potency. In the series reported by Adam et al. (2010), N,N-dimethyl carboxamide substitution was essential for achieving high CB1 agonist potency and water solubility, enabling clinical candidate selection (Org 28611) [1]. While direct potency values for the unadorned N,N-dimethyl-1H-indole-3-carboxamide are not reported in this study, the SAR establishes that the dimethyl amide motif confers substantially different pharmacological properties compared to N-H, N-alkyl, or N-aryl carboxamide analogs within the same scaffold series [1].

Cannabinoid Research GPCR Pharmacology Structure-Activity Relationship

Antioxidant Activity Modulation by N-Substitution in Indole-3-carboxamide Series

In a study evaluating N-substituted indole-3-carboxamides for inhibition of superoxide anion formation (SOD), Gürkök et al. (2008) reported that halogenated derivatives achieved 84-100% SOD inhibition at 10⁻³ M concentration, with 100% inhibition observed for compounds bearing ortho- and para-halo substituents [1]. The study established that N-substitution pattern, particularly the nature of the benzamide moiety, significantly modulates antioxidant activity [1]. While the specific N,N-dimethyl unsubstituted phenyl compound was not among the ten synthesized derivatives, the class-level SAR demonstrates that N-substituent variation is a critical determinant of antioxidant efficacy, supporting the non-interchangeability of different N-substituted indole-3-carboxamides in oxidative stress applications.

Oxidative Stress Antioxidant Development Free Radical Scavenging

Validated Research and Industrial Application Scenarios for N,N-Dimethyl-1H-indole-3-carboxamide (CAS 27409-13-8)


Synthetic Building Block for CB1 Cannabinoid Receptor Ligand Development

N,N-Dimethyl-1H-indole-3-carboxamide serves as a key starting material or intermediate for constructing CB1 receptor agonists. The N,N-dimethyl carboxamide motif is documented in the medicinal chemistry literature as critical for achieving potent CB1 agonism and water solubility, leading to clinical candidate selection [1]. Researchers pursuing indole-based cannabinoid ligands should procure this specific dimethyl amide derivative rather than N-H or mono-substituted analogs, as SAR studies indicate that the dimethyl substitution pattern is essential for the desired pharmacological profile [1].

Reference Scaffold for Indole-3-carboxamide Structure-Activity Relationship Studies

This compound is appropriate for use as a comparator or reference compound in SAR investigations exploring the effects of N-substitution on indole-3-carboxamide scaffold properties. The dimethyl amide substitution eliminates hydrogen-bond donating capacity while maintaining acceptor capability, providing a useful baseline for understanding how N-substitution modulates solubility, permeability, and target engagement [2]. This application is supported by literature demonstrating that N-substituent variation in indole-3-carboxamides significantly alters biological activity across multiple target classes [1][3].

Laboratories Requiring Controlled Cold-Chain Handling and Hazard Mitigation Protocols

Procurement of N,N-dimethyl-1H-indole-3-carboxamide (CAS 27409-13-8) is indicated for laboratories with established cold-storage infrastructure (-20°C freezers) and chemical hygiene plans addressing acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) hazards [2][4]. Laboratories lacking such infrastructure or operating under less stringent hazard controls should instead consider the room-temperature-stable and non-hazard-classified N-H or N-methyl indole-3-carboxamide analogs [4][5], provided that the specific N,N-dimethyl substitution pattern is not required for the intended chemical transformation or biological assay.

Technical Documentation Hub

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